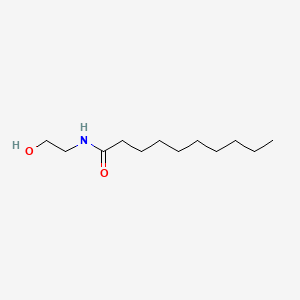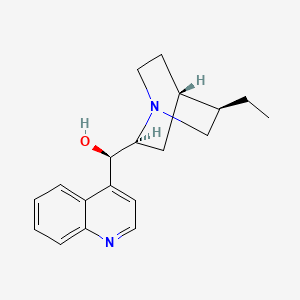
2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine
Overview
Description
2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenols and alcohols as starting materials, which undergo cyclization to form the benzofuran ring . The reaction conditions often include the use of solvents such as dichloromethane, acetonitrile, and catalysts like palladium on carbon (Pd/C) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and acetic acid (AcOH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-3-one, while reduction can produce benzofuran-3-ylmethanol .
Scientific Research Applications
2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for certain receptors.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, it acts as an agonist for G protein-coupled receptor 40 (GPR40), which plays a role in glucose-dependent insulinotropic activity. This interaction can enhance insulin secretion in response to glucose, making it a potential therapeutic agent for diabetes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1-benzofuran-3-yl)acetic acid
- 2-(2,3-Dihydro-1-benzofuran-3-yl)methanol
- 2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid
Uniqueness
2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to act as a GPR40 agonist sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-3-yl)ethanamine |
InChI |
InChI=1S/C10H13NO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,8H,5-7,11H2 |
InChI Key |
BZCOTUSDEIPNHR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CCN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

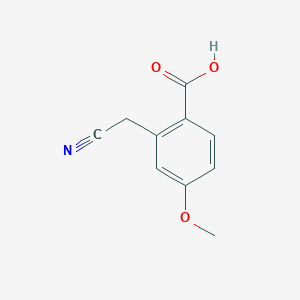
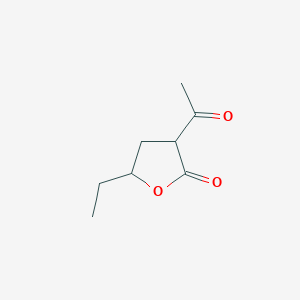

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-cyano-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester](/img/structure/B8776843.png)
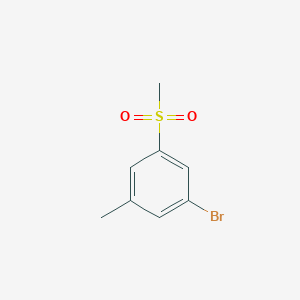

![Benzo[d]isothiazol-7-ol](/img/structure/B8776859.png)
![Ethyl 5-phenyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B8776863.png)

![3-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B8776873.png)

